molecular formula C21H26N2O4S B2515558 N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1097453-99-0

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Numéro de catalogue B2515558
Numéro CAS: 1097453-99-0
Poids moléculaire: 402.51
Clé InChI: SLOWSVLFCZXWDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, also known as BMS-582949, is a small molecule inhibitor that has shown promising results in treating a variety of diseases. This compound was first synthesized by Bristol-Myers Squibb in 2006 and has since been extensively studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Novel Inhibitors and Antitumor Activity

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide and its analogs have been explored for their unique biological activities, particularly in the context of viral inhibition and cancer therapy. A structurally related compound, BAY 38-4766, has been identified as a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, showcasing an excellent safety profile. It operates by interfering with viral DNA maturation and packaging, rather than inhibiting viral DNA synthesis or viral transcription and translation. This specificity is attributed to its interaction with the UL89 and UL56 gene products of the virus, making it a novel therapeutic candidate for CMV infections (Buerger et al., 2001).

In the realm of oncology, compounds from sulfonamide-focused libraries, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), have demonstrated potent cell cycle inhibition in cell-based antitumor screens. These compounds, which have progressed to clinical trials, represent a novel class of antiproliferative agents with the potential to impact cancer therapy significantly (Owa et al., 2002).

Molecular Docking and Antioxidant Effects

Further research into benzene sulfonamide derivatives has uncovered their potential as anticancer agents, particularly against MCF-7 breast carcinoma cell lines. Molecular docking studies have provided insights into the nonbonding interactions between these compounds and specific receptors, indicating their bioavailability and therapeutic potential. Among the derivatives, certain compounds have shown notable anticancer effects along with lower antioxidant activities, highlighting their specificity and potential therapeutic value (Mohamed et al., 2022).

Enzyme Inhibition and Biological Screening

The synthesis and biological screening of various N-substituted derivatives of sulfonamides have revealed their inhibitory potential against enzymes like lipoxygenase, which could have implications for therapeutic applications in inflammation and other diseases. Some of these derivatives exhibited good inhibitory activity, suggesting their utility in drug discovery and development (Rehman et al., 2011).

Propriétés

IUPAC Name

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-27-16-15-23(18-20-10-6-3-7-11-20)21(24)12-14-22-28(25,26)17-13-19-8-4-2-5-9-19/h2-11,13,17,22H,12,14-16,18H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOWSVLFCZXWDE-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.